methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the family of 1,2,3-triazoles. These compounds have gained significant attention due to their wide range of applications in various fields, including medicine, biochemistry, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is highly efficient and practical for creating 1,2,3-triazole derivatives. The reaction involves the cycloaddition of an organic azide with an alkyne in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, reaction time, and catalyst loading, are optimized to ensure high yield and purity. The process is scalable and can be adapted to produce large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug design and development, particularly in creating new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and photostabilizers
Mechanism of Action
The mechanism of action of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar chemical properties.
1,2,4-Triazole: Another triazole derivative with distinct chemical behavior.
Triazolylmethyl phosphinates: Compounds with similar triazole rings but different functional groups
Uniqueness
Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific applications where other triazole derivatives may not be suitable .
Properties
CAS No. |
2768326-51-6 |
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Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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